t-Boc-氨氧基-PEG4-CH2CO2H

描述

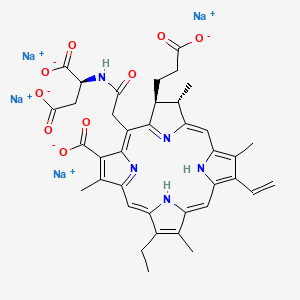

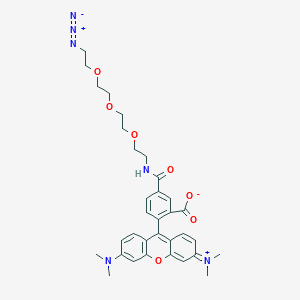

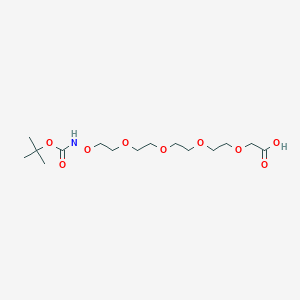

T-Boc-Aminooxy-PEG4-CH2CO2H is a PEG derivative containing a Boc-protected aminooxy group and a terminal carboxylic acid . It is a crosslinking reagent .

Synthesis Analysis

The terminal carboxylic acid of t-Boc-Aminooxy-PEG4-CH2CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis

The molecular formula of t-Boc-Aminooxy-PEG4-CH2CO2H is C15H29NO9 . It has a molecular weight of 367.4 g/mol .Chemical Reactions Analysis

The terminal carboxylic acid of t-Boc-Aminooxy-PEG4-CH2CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .Physical and Chemical Properties Analysis

T-Boc-Aminooxy-PEG4-CH2CO2H has a molecular weight of 367.4 g/mol . Its molecular formula is C15H29NO9 . The compound is a PEG derivative, which means it has a hydrophilic PEG spacer that increases its solubility in aqueous media .科学研究应用

蛋白质的化学选择性共轭:使用t-Boc保护的氨氧基引发剂进行各种单体的原子转移自由基聚合(ATRP),得到的聚合物可以与蛋白质进行化学选择性共轭。这种技术对于制备定义良好的生物共轭物具有重要意义,在生物技术和药物传递系统中有广泛应用(Heredia, Maynard, & Tolstyka, 2007)。

改性六方氮化硼以提高热导率:使用t-Boc-氨氧基-PEG4-CH2CO2H相关化合物来改性六方氮化硼(h-BN),增强其分散性并与环氧树脂相容。这种改性提高了复合材料的热导率,在材料科学和工程应用中具有价值(Yang, Sun, Zhang, & Yao, 2021)。

特异性位点蛋白质共轭:合成定制的PEG衍生物用于定向蛋白质共轭。这种方法对于开发新型药物传递系统以及增强治疗蛋白质的稳定性和功效至关重要(Salmaso et al., 2009)。

蛋白质PEG化和药物开发:使用单分散的Boc-PEG-NH2对蛋白质进行衍生化,研究人员可以确定蛋白质修饰的位点,这对于PEG化蛋白质药物的开发至关重要。这种方法在制药领域具有潜在应用,特别是在蛋白质药物的开发中(Mero, Spolaore, Veronese, & Fontana, 2009)。

聚合物-接枝脂质体的制备:使用this compound合成二硬脂酰磷脂酰乙醇胺-聚乙二醇(DSPE-PEG)共轭物,有助于制备聚合物-接枝脂质体。这些脂质体在药物传递和纳米医学中有应用(Zalipsky, 1993)。

细胞粘附的生物相容性水凝胶:涉及八臂氨氧基聚乙二醇的肟点击化学用于形成支持细胞粘附的水凝胶。这种应用对于组织工程和再生医学非常重要(Grover, Lam, Nguyen, Segura, & Maynard, 2012)。

作用机制

Target of Action

t-Boc-Aminooxy-PEG4-CH2CO2H is a crosslinking reagent . Its primary targets are molecules with primary amine groups .

Mode of Action

The terminal carboxylic acid of t-Boc-Aminooxy-PEG4-CH2CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .

Biochemical Pathways

The specific biochemical pathways affected by t-Boc-Aminooxy-PEG4-CH2CO2H depend on the primary amine-containing molecules it targets. By forming stable amide bonds, it can alter the structure and function of these target molecules .

Pharmacokinetics

The peg4 spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of t-Boc-Aminooxy-PEG4-CH2CO2H’s action is the formation of stable amide bonds with primary amine-containing molecules . This can lead to changes in the molecular structure and function of the target molecules.

Action Environment

The action of t-Boc-Aminooxy-PEG4-CH2CO2H can be influenced by environmental factors such as pH, as the Boc-protected amine can be deprotected under mild acidic conditions . Additionally, the presence of activators (e.g., EDC, or HATU) is necessary for the compound to react with primary amine groups .

未来方向

生化分析

Biochemical Properties

t-Boc-Aminooxy-PEG4-CH2CO2H plays a crucial role in biochemical reactions as a crosslinking reagent. The terminal carboxylic acid group of t-Boc-Aminooxy-PEG4-CH2CO2H can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds . This reaction is essential for conjugating biomolecules such as proteins, peptides, and other amine-containing compounds. The Boc-protected aminooxy group can be deprotected under mild acidic conditions, allowing for further functionalization . The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, facilitating its use in various biochemical assays .

Cellular Effects

t-Boc-Aminooxy-PEG4-CH2CO2H influences cellular processes by modifying proteins and peptides through amide bond formation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the conjugation of t-Boc-Aminooxy-PEG4-CH2CO2H to specific proteins can alter their activity, localization, and interactions with other biomolecules . These changes can have downstream effects on cellular functions, including cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of t-Boc-Aminooxy-PEG4-CH2CO2H involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU, which promote the formation of a reactive intermediate that subsequently reacts with the amine group . The Boc-protected aminooxy group can be deprotected under mild acidic conditions, exposing the reactive aminooxy group for further functionalization . This mechanism allows t-Boc-Aminooxy-PEG4-CH2CO2H to modify proteins, peptides, and other biomolecules, thereby influencing their activity and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of t-Boc-Aminooxy-PEG4-CH2CO2H can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly . Long-term studies have shown that t-Boc-Aminooxy-PEG4-CH2CO2H can maintain its activity for extended periods, but degradation products may form under certain conditions . These degradation products can potentially affect cellular functions and experimental outcomes .

Dosage Effects in Animal Models

The effects of t-Boc-Aminooxy-PEG4-CH2CO2H in animal models vary with different dosages. At low doses, the compound can effectively modify target proteins and peptides without causing significant toxicity . At higher doses, t-Boc-Aminooxy-PEG4-CH2CO2H may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

t-Boc-Aminooxy-PEG4-CH2CO2H is involved in metabolic pathways that include the formation of stable amide bonds with primary amine groups. Enzymes such as EDC and HATU facilitate this reaction by promoting the formation of reactive intermediates . The compound’s hydrophilic PEG spacer enhances its solubility, allowing it to participate in various metabolic processes . These interactions can influence metabolic flux and metabolite levels within cells .

Transport and Distribution

t-Boc-Aminooxy-PEG4-CH2CO2H is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer facilitates its solubility and distribution in aqueous environments . The compound can accumulate in specific cellular compartments, depending on its interactions with transporters and binding proteins . These interactions can affect the localization and activity of t-Boc-Aminooxy-PEG4-CH2CO2H within cells .

Subcellular Localization

The subcellular localization of t-Boc-Aminooxy-PEG4-CH2CO2H is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through interactions with targeting signals and binding proteins . These interactions can affect the activity and function of t-Boc-Aminooxy-PEG4-CH2CO2H within cells, influencing cellular processes such as signaling, metabolism, and gene expression .

属性

IUPAC Name |

2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO9/c1-15(2,3)25-14(19)16-24-11-10-22-7-6-20-4-5-21-8-9-23-12-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRAJIPQLHJVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

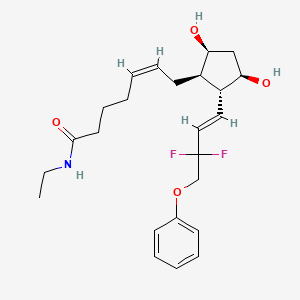

![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)

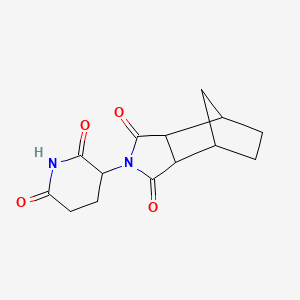

![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)